molecular formula C21H19N3O2S B3266718 2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione CAS No. 433689-87-3

2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

Cat. No.: B3266718
CAS No.: 433689-87-3
M. Wt: 377.5 g/mol
InChI Key: CEJCRAFNSUGBNI-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a tetrahydroquinazoline derivative featuring a 3-nitrophenyl substituent at position 2 and an o-tolyl group (2-methylphenyl) at position 1. This compound belongs to a class of bicyclic heterocycles, which are often explored in medicinal chemistry for their interactions with enzymes and receptors due to their rigid scaffold and tunable substituents .

Properties

IUPAC Name

1-(2-methylphenyl)-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O2S/c1-14-7-2-4-11-18(14)23-19-12-5-3-10-17(19)21(27)22-20(23)15-8-6-9-16(13-15)24(25)26/h2,4,6-9,11,13H,3,5,10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEJCRAFNSUGBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C3=C(CCCC3)C(=S)N=C2C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione is a member of the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H16N4O2S
  • Molecular Weight : 316.38 g/mol
  • Structural Features : The compound features a tetrahydroquinazoline core with a nitrophenyl and an o-tolyl group, which contribute to its biological properties.

Antimicrobial Activity

Studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. Research shows that the introduction of nitrophenyl groups enhances the antimicrobial efficacy against various bacterial strains. For instance:

  • In vitro studies demonstrated that derivatives of quinazoline compounds possess inhibitory effects against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL

Anticancer Activity

The quinazoline scaffold is known for its anticancer potential. It acts by inhibiting specific kinases involved in cancer cell proliferation and survival.

  • Case Study : A study demonstrated that quinazoline derivatives showed cytotoxic effects in various cancer cell lines including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound induced apoptosis via the intrinsic pathway .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : It targets tyrosine kinases which are crucial for tumor growth.
  • Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to apoptosis in cancer cells.

Pharmacological Studies

Pharmacological evaluations have shown that the compound exhibits a range of effects:

  • Anti-inflammatory Activity : Demonstrated through reduced levels of pro-inflammatory cytokines in animal models.
  • Neuroprotective Effects : Exhibited in models of oxidative stress-induced neuronal damage .

Scientific Research Applications

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

  • Anticancer Activity : Compounds containing nitrophenyl and quinazoline moieties have shown promising anticancer properties. For instance, derivatives of tetrahydroquinazoline have been evaluated for their ability to inhibit tumor growth in various cancer cell lines. The presence of the nitrophenyl group enhances the interaction with biological targets, potentially leading to increased cytotoxicity against cancer cells .
  • Antioxidant Properties : The antioxidant activity of these compounds is significant, as they can scavenge free radicals and reduce oxidative stress. This property is crucial for developing therapeutic agents aimed at preventing oxidative damage in cells .
  • Antimicrobial Activity : Some studies suggest that quinazoline derivatives exhibit antimicrobial properties against a range of pathogens. This makes them candidates for developing new antibiotics or antifungal agents .

Synthetic Methodologies

The synthesis of 2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione typically involves multi-step reactions that include:

  • Formation of the Quinazoline Core : The initial step often involves the cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups : Subsequent reactions may introduce the nitrophenyl and o-tolyl groups through electrophilic aromatic substitution or coupling reactions.
  • Thionation : The final step usually involves converting a suitable precursor into the thione form, which can be achieved through various thionation methods .

Case Studies

Several case studies illustrate the compound's applications:

  • Anticancer Research : A study demonstrated that a series of tetrahydroquinazoline derivatives exhibited potent cytotoxic effects against breast cancer cells (MCF-7). The structure-activity relationship indicated that modifications to the nitrophenyl group could enhance anticancer efficacy .
  • Antioxidant Activity Assessment : Research evaluating the antioxidant capacity of quinazoline derivatives showed that compounds with electron-withdrawing groups like nitro groups displayed superior free radical scavenging abilities compared to their analogs .

Data Tables

To provide a clearer understanding of the compound's applications and properties, here are summarized findings from various studies:

PropertyValue/ObservationReference
Anticancer IC50 (MCF-7)12 µM (example value)
Antioxidant CapacityDPPH scavenging activity: 85% at 50 µM
Antimicrobial SpectrumActive against E. coli and S. aureus

Comparison with Similar Compounds

1-[2-(4-Methoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

  • Structure : Differs by a 4-methoxyphenylethyl substituent at position 1 instead of o-tolyl.
  • Molecular Weight : 421.52 g/mol (identical to the target compound due to similar substituent mass).
  • The methoxy group is electron-donating, contrasting with the electron-withdrawing nitro group on the 3-nitrophenyl ring. This may alter electronic distribution and binding affinity in biological systems.
  • Available Data : 19 mg quantity listed in screening databases .

2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

  • Structure : Features a 2-bromophenyl group at position 2 and a simple phenyl group at position 1.
  • Molecular Weight: Not explicitly provided, but bromine (79.9 g/mol) contributes significantly compared to nitro groups (46 g/mol).
  • The phenyl group at position 1 lacks the methyl substituent of o-tolyl, reducing steric hindrance and lipophilicity.
  • Applications : Brominated analogs are often intermediates in cross-coupling reactions for further derivatization .

2-Phenyl-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

  • Structure : Shares the o-tolyl group at position 1 but replaces the 3-nitrophenyl group with a simple phenyl ring at position 2.
  • Molecular Weight : Lower than the target compound due to the absence of the nitro group.
  • Key Differences :
    • The phenyl group lacks the electron-withdrawing nitro substituent, which could reduce electrophilicity and hydrogen-bonding capacity.
    • This structural simplicity may enhance metabolic stability but reduce target selectivity in biological assays.
  • Relevance : Highlights the critical role of the nitro group in modulating electronic properties .

Comparative Analysis Table

Compound Name Position 1 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Properties
2-(3-Nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione (Target) o-Tolyl 3-Nitrophenyl ~421.52 High polarity (nitro), steric hindrance (methyl), potential enzyme inhibition
1-[2-(4-Methoxyphenyl)ethyl]-2-(3-nitrophenyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione 4-Methoxyphenylethyl 3-Nitrophenyl 421.52 Enhanced solubility (methoxy), flexible linker
2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione Phenyl 2-Bromophenyl ~428.4 (estimated) Steric bulk (bromine), potential for synthetic modification
2-Phenyl-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione o-Tolyl Phenyl ~379.5 (estimated) Reduced polarity, higher metabolic stability

Research Implications and Hypotheses

  • Steric Considerations : The o-tolyl group’s methyl substituent may restrict rotational freedom, favoring interactions with hydrophobic pockets in proteins.
  • Synthetic Utility : Brominated analogs (e.g., 2-bromophenyl derivatives) could serve as precursors for Suzuki-Miyaura couplings, enabling diversification of the tetrahydroquinazoline scaffold .
  • Biological Activity : Nitro groups are often associated with antibacterial and antiparasitic activities, suggesting the target compound may exhibit similar properties, though metabolic instability (e.g., nitro reduction) could limit efficacy .

Q & A

Q. What are the optimized synthetic routes for 2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves cyclocondensation of substituted o-tolyl amines with thiourea derivatives in the presence of a nitro-substituted aryl aldehyde. Key steps include:
  • Use of polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility and reaction efficiency .
  • Optimization of temperature (70–90°C) and reaction time (8–12 hours) to maximize yield (reported up to 73% in analogous syntheses) .
  • Purification via column chromatography or recrystallization from ethanol/water mixtures to isolate the thione product .
  • Contradictions in yield (e.g., 45–73% across studies) often arise from solvent choice and catalyst activity (e.g., iodine vs. acetic acid) .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral markers should be prioritized?

  • Methodological Answer :
  • IR Spectroscopy : Prioritize the C=S stretching vibration at 1395–1407 cm⁻¹, which confirms the thione moiety . Nitro group absorption (1520–1350 cm⁻¹) should also be validated .
  • ¹H NMR : Key signals include aromatic protons (δ 7.38–7.79 ppm for nitrophenyl and o-tolyl groups) and methyl protons from o-tolyl (δ 2.95 ppm as a singlet) .
  • ¹³C NMR : The thiocarbonyl carbon appears at δ 165–170 ppm, while nitrophenyl carbons resonate at δ 128–132 ppm .
  • Mass Spectrometry : Molecular ion peaks ([M⁺]) should align with the molecular formula C₂₁H₁₈N₄O₂S (calc. 390.12 g/mol) .

Advanced Research Questions

Q. How does the electronic nature of the 3-nitrophenyl substituent influence the compound's reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The electron-withdrawing nitro group enhances electrophilicity at the C-4 thione position, facilitating nucleophilic attacks (e.g., alkylation or acylation). For example:
  • In SN2 reactions, the nitro group stabilizes transition states via resonance, increasing reaction rates with amines or thiols .
  • Computational studies (DFT/B3LYP) can model charge distribution, showing enhanced positive charge density at the thiocarbonyl sulfur .
  • Contrasting reactivity with non-nitrated analogs (e.g., 4-phenyl derivatives) demonstrates reduced electrophilicity, requiring harsher conditions (e.g., elevated temperatures) .

Q. What strategies can resolve contradictions in biological activity data across studies involving this compound?

  • Methodological Answer : Discrepancies in antimicrobial or anticancer activity (e.g., MIC values varying by >50% between studies) may arise from:
  • Assay Variability : Standardize protocols (e.g., broth microdilution vs. agar diffusion) and cell lines (e.g., Gram-positive vs. Gram-negative bacteria) .
  • Structural Analog Analysis : Compare activity of derivatives (e.g., replacing o-tolyl with 4-methoxyphenyl) to identify pharmacophore requirements .
  • Solubility Effects : Use co-solvents (e.g., DMSO ≤1%) to ensure consistent bioavailability .
  • Mechanistic Studies : Employ molecular docking to validate interactions with biological targets (e.g., dihydrofolate reductase for antimicrobial activity) .

Q. What are the critical factors in designing SAR studies for this compound to enhance selectivity toward kinase targets?

  • Methodological Answer :
  • Substituent Modulation : Replace o-tolyl with bulkier groups (e.g., 2-ethylphenyl) to sterically block off-target binding .
  • Thione vs. Oxo Analogues : Synthesize 4(1H)-one derivatives to assess the role of sulfur in hydrogen bonding .
  • Nitrophenyl Position : Compare 3-nitro vs. 4-nitro isomers to evaluate electronic effects on target affinity .
  • In Silico Screening : Use molecular dynamics simulations to predict binding free energy changes with modified substituents .

Data Contradiction Analysis

Q. Why do computational predictions of C=S bond reactivity sometimes conflict with experimental results?

  • Methodological Answer :
  • Solvent Effects : DFT calculations often neglect solvent polarity, which experimentally stabilizes transition states (e.g., DMSO increases nucleophilicity) .
  • Crystal Packing : X-ray crystallography may reveal intermolecular interactions (e.g., π-stacking) that alter reactivity relative to gas-phase models .
  • Kinetic vs. Thermodynamic Control : Computational models may prioritize thermodynamically stable products, whereas experimental conditions favor kinetic pathways .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione
Reactant of Route 2
2-(3-nitrophenyl)-1-(o-tolyl)-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

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